molecular formula C14H11NO B13969918 6-Methyl-acridone

6-Methyl-acridone

Cat. No.: B13969918
M. Wt: 209.24 g/mol
InChI Key: MFWDQDXQUXODPR-UHFFFAOYSA-N
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Description

6-Methyl-acridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with a nitrogen atom at the 10th position and a carbonyl group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-acridone typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the heterologous expression of plant type III polyketide synthase in Escherichia coli. This method involves the transformation of acridone synthase and anthraniloyl-CoA ligase genes into E. coli, leading to the synthesis of acridone derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-acridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-acridone involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase and telomerase enzymes. This intercalation disrupts the replication and transcription processes, leading to cell death. Additionally, this compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

    Acronycine: A pyranoacridone alkaloid with antitumor properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Triazoloacridone: Known for its anticancer activity

Uniqueness of 6-Methyl-acridone

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other acridone derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-10H-acridin-9-one

InChI

InChI=1S/C14H11NO/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16)

InChI Key

MFWDQDXQUXODPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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